5-Hydroxy-1-methoxyxanthone
Overview
Description
5-Hydroxy-1-methoxyxanthone: is a naturally occurring xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The structure of this compound consists of a xanthone core with a hydroxyl group at the fifth position and a methoxy group at the first position. This compound is found in various plant species and has been studied for its potential pharmacological properties.
Mechanism of Action
Target of Action
5-Hydroxy-1-methoxyxanthone has been found to exhibit antifungal properties against Cladosporium cucumerinum . It also shows varying degrees of inhibition of monoamine oxidase A and B .
Mode of Action
It is known to interact with its targets (such as monoamine oxidase a and b) and induce changes that lead to its biological effects .
Biochemical Pathways
Xanthones, including this compound, are secondary metabolites produced by plant organisms . Their biosynthesis involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
It is known that glycosylation of xanthones, such as in xanthone glucosides, can improve characteristics like solubility and pharmacological activity , which could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include potent concentration-dependent relaxation in rat coronary artery rings pre-contracted with 1 μM of 5-hydroxytryptamine .
Action Environment
It is known that the biosynthesis of xanthones in plants can be influenced by various environmental factors .
Biochemical Analysis
Cellular Effects
5-Hydroxy-1-methoxyxanthone has been shown to have a variety of effects on cells. For instance, it has been reported to induce potent concentration-dependent relaxation in rat coronary artery rings
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the xanthone biosynthetic pathway in plants, which involves the shikimate and the acetate pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methoxyxanthone can be achieved through several methods. One common approach involves the cyclization of appropriate benzophenone derivatives. For instance, the reaction of 2-hydroxybenzophenone with methoxyphenol under acidic conditions can yield the desired xanthone derivative. Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the efficiency of the cyclization process. Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-methoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxyxanthones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyxanthones.
Substitution: Various substituted xanthones depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Hydroxy-1-methoxyxanthone is used as a building block in the synthesis of more complex xanthone derivatives. Its unique structure allows for the exploration of various chemical modifications.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in inhibiting certain enzymes and pathways involved in oxidative stress and inflammation .
Medicine: this compound has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in health supplements .
Comparison with Similar Compounds
- 1-Hydroxy-5-methoxyxanthone
- 1-Hydroxy-7-methoxyxanthone
- 2-Hydroxy-1-methoxyxanthone
- 3-Hydroxy-2-methoxyxanthone
- 3-Hydroxy-4-methoxyxanthone
Comparison: 5-Hydroxy-1-methoxyxanthone is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. Compared to other methoxyxanthones, it may exhibit different pharmacokinetic properties and bioavailability. The presence of the hydroxyl group at the fifth position can enhance its antioxidant activity compared to other derivatives .
Properties
IUPAC Name |
5-hydroxy-1-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAMSSLNXVYMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333064 | |
Record name | 5-Hydroxy-1-methoxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27770-13-4 | |
Record name | 5-Hydroxy-1-methoxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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